5-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
5-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic system, and a tetrahydro-2H-pyran-4-ylmethyl substituent, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted pyrrolo[2,3-c]pyridine compounds .
Scientific Research Applications
5-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine include:
- 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
- 2-Chloro-5-(2,3,4,6-tetra-O-acetyl-β-D-pyran-1-yl)-4’-ethoxybenzyl
Uniqueness
What sets this compound apart is its unique combination of the pyrrolo[2,3-c]pyridine core and the tetrahydro-2H-pyran-4-ylmethyl substituent.
Properties
IUPAC Name |
5-chloro-1-(oxan-4-ylmethyl)pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-13-7-11-1-4-16(12(11)8-15-13)9-10-2-5-17-6-3-10/h1,4,7-8,10H,2-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNLEYDLLAYZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=CC3=CC(=NC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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